
3'-O-acetyl-5'-chloro-5'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-acetyl-5’-chloro-5’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The compound is characterized by the presence of an acetyl group at the 3’ position and a chlorine atom at the 5’ position of the deoxyribose sugar. This modification imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-acetyl-5’-chloro-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes selective protection and deprotection of hydroxyl groups, chlorination, and acetylation. One common method involves the following steps:
Protection of the 5’-hydroxyl group: Thymidine is treated with a protecting group such as dimethoxytrityl chloride (DMT-Cl) to protect the 5’-hydroxyl group.
Chlorination: The protected thymidine is then subjected to chlorination using reagents like thionyl chloride (SOCl2) to introduce the chlorine atom at the 5’ position.
Deprotection: The protecting group is removed to expose the 5’-hydroxyl group.
Acetylation: Finally, the 3’-hydroxyl group is acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 3’-O-acetyl-5’-chloro-5’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-acetyl-5’-chloro-5’-deoxythymidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5’ position can be replaced by other nucleophiles.
Hydrolysis: The acetyl group at the 3’ position can be hydrolyzed to yield 3’-hydroxy-5’-chloro-5’-deoxythymidine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl group.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 5’-azido-3’-O-acetyl-5’-deoxythymidine.
Hydrolysis: The major product is 3’-hydroxy-5’-chloro-5’-deoxythymidine.
Applications De Recherche Scientifique
3’-O-acetyl-5’-chloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of modified oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of 3’-O-acetyl-5’-chloro-5’-deoxythymidine involves its incorporation into DNA during replication. The presence of the chlorine atom and the acetyl group disrupts normal base pairing and DNA synthesis, leading to chain termination. This makes the compound a potential inhibitor of viral DNA polymerases and a candidate for antiviral therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-O-acetylthymidine: Lacks the chlorine atom at the 5’ position.
5’-chloro-5’-deoxythymidine: Lacks the acetyl group at the 3’ position.
3’-O-acetyl-5’-deoxyuridine: Contains uracil instead of thymine.
Uniqueness
3’-O-acetyl-5’-chloro-5’-deoxythymidine is unique due to the combined presence of the acetyl group at the 3’ position and the chlorine atom at the 5’ position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
65929-45-5 |
|---|---|
Formule moléculaire |
C12H15ClN2O5 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15ClN2O5/c1-6-5-15(12(18)14-11(6)17)10-3-8(19-7(2)16)9(4-13)20-10/h5,8-10H,3-4H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
Clé InChI |
SPODYGHNHVOHIH-IVZWLZJFSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)OC(=O)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


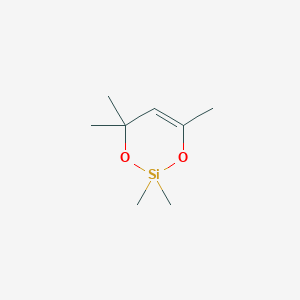


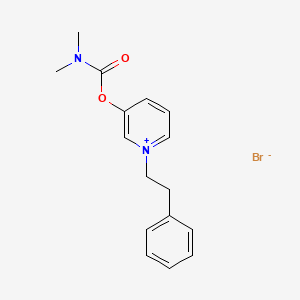
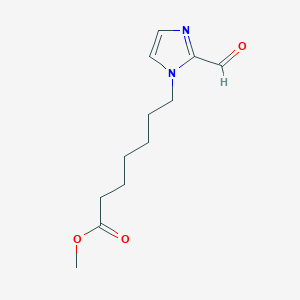
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
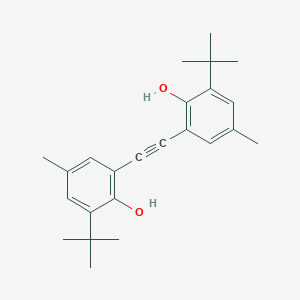
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)

![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
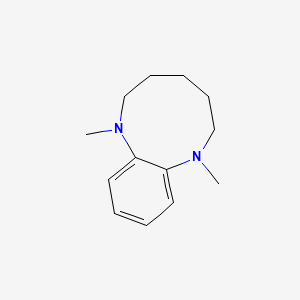
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

